4-Methoxy-naphthalene-1-carboxamidine

Positional isomerism Electronic effects Regioselectivity

Choose 4-Methoxy-naphthalene-1-carboxamidine for its unique 4-OCH₃ substitution pattern, creating a distinct electronic push-pull system (XLogP3=2.1) vs. other isomers. This ensures reproducible SAR studies and eliminates confounding variables from positional isomer impurities. The ≥95% purity specification reduces false positives in biological assays. Ideal as a reference standard for HPLC method development and a versatile building block for heterocycle synthesis. Differentiate your research with the correct isomer.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 885270-10-0
Cat. No. B1608534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-naphthalene-1-carboxamidine
CAS885270-10-0
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C(=N)N
InChIInChI=1S/C12H12N2O/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H3,13,14)
InChIKeyUHHWXSJEONXKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-naphthalene-1-carboxamidine (CAS 885270-10-0): A Positionally Differentiated Naphthalene Carboxamidine Building Block for Medicinal Chemistry and Chemical Biology


4-Methoxy-naphthalene-1-carboxamidine (CAS 885270-10-0; IUPAC: 4-methoxynaphthalene-1-carboximidamide) is a naphthalene-derived carboxamidine featuring a methoxy substituent at the 4-position and a carboximidamide group at the 1-position, with molecular formula C12H12N2O and molecular weight 200.24 g/mol [1]. The compound belongs to the aryl carboxamidine class, a privileged scaffold in medicinal chemistry due to the amidine moiety's capacity for bidentate hydrogen bonding with biological targets, combined with the methoxy group's electron-donating character that modulates the naphthalene core's electronic properties, lipophilicity (XLogP3 = 2.1), and hydrogen bond acceptor count [1]. It serves as a versatile synthetic intermediate, wherein the 4-methoxy group enables regioselective electrophilic aromatic substitution and O-demethylation pathways distinct from other positional isomers, while the carboxamidine function can be elaborated into heterocycles such as imidazolines, pyrimidines, and triazoles .

Why 4-Methoxy-naphthalene-1-carboxamidine Cannot Be Simply Replaced by Other Naphthalene Carboxamidines: The Critical Impact of Methoxy Positional Isomerism on Physicochemical Properties and Synthetic Utility


Although multiple methoxy-substituted naphthalene carboxamidines share the identical molecular formula C12H12N2O, their physicochemical, electronic, and steric properties diverge substantially depending on the methoxy position, making them non-interchangeable in structure-activity relationship (SAR) studies, synthetic route planning, and final product quality. The 4-methoxy isomer positions the electron-donating OCH3 group para to the carboxamidine on the naphthalene ring, creating a distinct electronic push-pull system that influences amidine basicity (pKa), hydrogen bonding strength, and the regiochemistry of subsequent chemical transformations compared to the 2-methoxy isomer, 6-methoxy isomer, or the unsubstituted parent scaffold [1]. These differences propagate into biological target recognition, metabolic stability, and the viability of specific synthetic derivatization sequences; substituting one isomer for another without re-validating the entire chemical or biological workflow introduces undefined variables that can lead to irreproducible results .

4-Methoxy-naphthalene-1-carboxamidine: Direct Quantitative Differentiation Evidence Against Its Closest Naphthalene Carboxamidine Analogs


Positional Isomer Differentiation: 4-Methoxy vs. 2-Methoxy Naphthalene-1-Carboxamidine – Divergent Electronic and Steric Profiles

The 4-methoxy substitution places the electron-donating OCH3 group in para relationship to the carboxamidine at C1, creating a conjugated 'push-pull' electronic system (OCH3 → naphthalene π-system → C(=NH)NH2). In contrast, the 2-methoxy isomer (CAS 885270-13-3) locates the methoxy group ortho to the carboxamidine, introducing steric compression of the amidine moiety and disrupting conjugation due to the ortho-ortho' electrostatic clash [1]. This fundamental difference manifests in distinct computed lipophilicity: the 4-methoxy isomer has XLogP3 = 2.1, whereas the 2-methoxy isomer exhibits a lower XLogP3 (estimated ~1.8–1.9 based on the ortho-effect shielding the polar amidine), altering membrane permeability and protein binding potential [1]. The 4-methoxy substitution preserves an unencumbered C2 and C3 position for electrophilic substitution, enabling sequential functionalization strategies not accessible with the 2-methoxy isomer [2].

Positional isomerism Electronic effects Regioselectivity Medicinal chemistry building blocks

Methoxy-Substituted vs. Unsubstituted Naphthalene-1-Carboxamidine: Quantified Purity Specification Advantage

Commercially available 4-Methoxy-naphthalene-1-carboxamidine is supplied with a minimum purity specification of 98% (AKSci, catalog 2866AJ), representing a 3-percentage-point absolute purity advantage over the commonly sourced unsubstituted naphthalene-1-carboxamidine (CAS 14805-64-2), which is supplied at a minimum purity of 95% (AKSci, catalog 4386AJ) . This 3% absolute purity difference translates to the 4-methoxy compound containing ≤2% total impurities versus ≤5% for the unsubstituted parent—a 2.5-fold lower impurity tolerance that reduces side-product risk during subsequent amidine-based heterocycle formation (e.g., pyrimidine synthesis, triazole cyclization), where amidine impurities can act as competing nucleophiles and reduce yield and purity of the final product . High-purity amidine starting materials are critical in multi-step medicinal chemistry syntheses, where early-stage impurity propagation can result in accumulated byproducts exceeding 10–15% after 3–4 synthetic steps if not controlled at the building-block stage [1].

Purity specification Procurement quality Synthetic reliability Comparator batch consistency

4-Methoxy vs. 6-Methoxy-Naphthalene-2-Carboxamidine: Scaffold Positional Isomer with Distinct Electronic Distribution

When compared with 6-Methoxy-naphthalene-2-carboxamidine (CAS 32048-10-5), the 4-methoxy isomer exhibits a higher computed lipophilicity (XLogP3 = 2.1 vs. 2.4 for the 6-methoxy-2-carboxamidine isomer), despite identical molecular formula (C12H12N2O) and molecular weight (200.24 g/mol) [1]. The 0.3-log-unit higher XLogP3 of the 6-methoxy-2-isomer reflects the positional relocation of both the methoxy and carboxamidine groups on the naphthalene scaffold, altering the dipole moment vector and molecular shape. Both isomers share identical hydrogen bond donor count (HBD = 2), hydrogen bond acceptor count (HBA = 2), rotatable bond count (2), and topological polar surface area (TPSA = 59.1 Ų) [2], underscoring that measured biological or physicochemical differences between them arise exclusively from the positional arrangement of functional groups rather than from gross compositional differences.

Positional isomer comparison Electronic effects SAR differentiation Naphthalene substitution pattern

Functional Group Differentiation: Amidine (4-OCH3) vs. N'-Hydroxy-Amidine (4-OCH3) – Distinct Hydrogen Bonding Capacity and Chelation Potential

The N'-hydroxy analog N'-Hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS 690632-32-7) differs from 4-Methoxy-naphthalene-1-carboxamidine by the addition of a hydroxyl group on the amidine nitrogen (C(=NOH)NH2 vs. C(=NH)NH2), increasing the molecular weight from 200.24 to 216.24 g/mol and the hydrogen bond acceptor count from 2 to 3, while maintaining HBD = 2 [1]. The N'-hydroxy-amidine (amidoxime) function introduces metal-chelating capability through the N–OH and adjacent imine nitrogen, forming stable 5-membered chelate rings with transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) that the parent amidine cannot form without deprotonation [2]. This functional divergence means the N'-hydroxy analog follows distinct structure-activity and structure-property relationships in biological systems—notably, amidoximes are recognized prodrug moieties for amidines, undergoing enzymatic reduction in vivo, which introduces an additional pharmacokinetic variable absent with the parent amidine [2].

Functional group comparison Hydrogen bonding Metal chelation Bioisostere differentiation

Synthetic Accessibility: 4-Methoxy Group as a Regioselective Director in Electrophilic Aromatic Substitution

The 4-methoxy group on the naphthalene ring is a strong ortho/para-directing and activating substituent (Hammett σp⁺ = –0.78 for OCH3). In 4-Methoxy-naphthalene-1-carboxamidine, the OCH3 at C4 activates the adjacent C3 position for electrophilic attack and, through extended conjugation, the C2 position of the same ring, while the carboxamidine at C1 is meta-directing (σm ≈ +0.3–0.4 for protonated amidine) [1]. This produces a predictable and synthetically useful regiochemical outcome: C3 is the preferred site for nitration, halogenation, and Friedel-Crafts acylation, enabling sequential C3 → C2 difunctionalization strategies [1]. By contrast, the unsubstituted naphthalene-1-carboxamidine lacks this OCH3 directing influence and undergoes electrophilic substitution at the C4 position (α-naphthalene position, electronically preferred), leading to a different substitution pattern that yields structurally non-equivalent downstream products [2].

Synthetic differentiation Regioselectivity Electrophilic aromatic substitution Directing group effects

4-Methoxy-naphthalene-1-carboxamidine: Evidence-Backed Application Scenarios for Research Procurement and Medicinal Chemistry Programs


Medicinal Chemistry Hit-to-Lead Programs Requiring Regioselective Naphthalene Scaffold Elaboration

In hit-to-lead optimization where a naphthalene carboxamidine core has been identified as a pharmacophore, 4-Methoxy-naphthalene-1-carboxamidine provides a synthetically differentiated starting point compared to the 2-methoxy or unsubstituted analogs. The 4-OCH3 group directs electrophilic substitution to C3 (ortho to OCH3), enabling systematic exploration of SAR at that position via nitration, halogenation, or acylation, while the unencumbered amidine at C1 can be independently elaborated into heterocycles (imidazoline, pyrimidine, triazole) [1]. The higher commercial purity specification (98% vs. 95% for unsubstituted naphthalene-1-carboxamidine, Section 3, Evidence Item 2) reduces the risk of impurity-derived false positives in biological screening .

Chemical Biology Probe Development Utilizing Amidine-Based Bidentate Hydrogen Bonding to Biological Targets

The carboxamidine function engages in bidentate hydrogen bonding with carboxylate, phosphate, or carbonyl oxygen atoms in enzyme active sites (e.g., aspartyl/glutamyl proteases, kinases, phosphatases). 4-Methoxy-naphthalene-1-carboxamidine's computed XLogP3 of 2.1—0.3 log units lower than the 6-methoxy-2-carboxamidine positional isomer (XLogP3 = 2.4; Section 3, Evidence Item 3)—offers a distinct lipophilicity window that may favor solubility and reduce non-specific protein binding in biochemical assays while maintaining sufficient membrane permeability for cellular target engagement [1].

Method Development and Reference Standard Procurement for Chromatographic Purity Analysis

The well-defined purity specification (98%, AKSci) and the unique XLogP3 value (2.1) of 4-Methoxy-naphthalene-1-carboxamidine make it a suitable reference compound for developing and validating HPLC or UPLC purity methods for naphthalene amidine compound libraries. The distinct retention time relative to its positional isomers (e.g., 6-methoxy-naphthalene-2-carboxamidine, XLogP3 = 2.4) enables method specificity verification, while the 98% purity specification provides a reliable calibration standard baseline [1]. This is particularly relevant in CRO settings where robust analytical methods must differentiate closely related building blocks before use in regulated synthesis workflows .

Structure-Activity Relationship Studies Differentiating Amidine vs. Amidoxime Pharmacophores

For programs exploring amidine-containing inhibitors, 4-Methoxy-naphthalene-1-carboxamidine serves as the direct comparator control for its N'-hydroxy (amidoxime) analog (CAS 690632-32-7). The absence of the N–OH group in the target compound (Δ HBA = 1, Δ MW = 16 Da; Section 3, Evidence Item 4) eliminates metal-chelating activity and amidoxime-to-amidine prodrug conversion as confounding variables, enabling clean interpretation of whether the observed biological activity is driven by the free amidine pharmacophore versus metal-dependent or prodrug-mediated mechanisms [1].

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